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Compound of Interest

Compound Name: 1-(3-Iodobenzoyl)piperidin-4-one

Cat. No.: B7815631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(3-
Iodobenzoyl)piperidin-4-one and its structural analogs. Due to the limited availability of a

complete public spectral dataset for 1-(3-Iodobenzoyl)piperidin-4-one, this document focuses

on cross-referencing available data with that of closely related compounds to predict and

understand its spectral characteristics. The primary comparators are 1-Benzoylpiperidin-4-one,

which lacks the iodine substituent, and 1-Benzyl-4-piperidone, which features a different N-

substituent. This guide is intended to assist researchers in the identification and

characterization of this and similar molecules.

Spectral Data Comparison
The following tables summarize the available and predicted spectral data for 1-(3-
Iodobenzoyl)piperidin-4-one and its analogs.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
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Compound
Aromatic
Protons

Piperidine
Protons (α
to N)

Piperidine
Protons (β
to N)

Other Solvent

1-(3-

Iodobenzoyl)

piperidin-4-

one

(Predicted)

~7.2-8.0 ~3.8 ~2.6 - CDCl₃

1-

Benzoylpiperi

din-4-one

7.4-7.5 3.84 2.58 - CDCl₃

1-Benzyl-4-

piperidone
7.2-7.4 2.7-2.8 2.4-2.5 3.6 (CH₂) CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
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Compoun
d

Carbonyl
(C=O)

Aromatic
Carbons

Piperidin
e
Carbons
(α to N)

Piperidin
e
Carbons
(β to N)

Other Solvent

1-(3-

Iodobenzo

yl)piperidin

-4-one

173.4

141.3,

133.0,

131.9,

131.6,

128.3,

125.9

Data not

available

Data not

available
- CDCl₃

1-

Benzoylpip

eridin-4-

one

208.5,

170.2

136.1,

131.3,

129.8,

128.5,

127.1

47.1, 41.9 41.1 - CDCl₃

1-Benzyl-4-

piperidone
208.7

137.9,

129.2,

128.4,

127.3

53.2 41.2 62.9 (CH₂) CDCl₃

Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)
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Compound
C=O
Stretch
(Ketone)

C=O
Stretch
(Amide)

C-N Stretch
Aromatic C-
H Stretch

C-I Stretch

1-(3-

Iodobenzoyl)

piperidin-4-

one

1678

Likely

included in

1678 cm⁻¹

1287 2648 ~725

1-

Benzoylpiperi

din-4-one

~1715 ~1630 ~1280 ~3060 -

1-Benzyl-4-

piperidone
~1715 - ~1110 ~3030 -

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Major Fragments Ionization Method

1-(3-

Iodobenzoyl)piperidin-

4-one (Predicted)

329

202 (M - I)⁺, 185 (I-

C₆H₄-C=O)⁺, 96

(Piperidinone)⁺

EI

1-Benzoylpiperidin-4-

one
203

105 (C₆H₅-C=O)⁺, 77

(C₆H₅)⁺
EI

1-Benzyl-4-piperidone 189 91 (C₇H₇)⁺, 120, 146 EI

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic

molecules like 1-(3-Iodobenzoyl)piperidin-4-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. For ¹³C NMR, a higher
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concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a

reasonable time.

Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating

at a frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the

expected range of proton chemical shifts (typically 0-12 ppm).

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single peaks for each unique carbon. The spectral width is set to cover the

expected range of carbon chemical shifts (typically 0-220 ppm).

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard such as tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the thin-film method is common. A small amount of

the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this

solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate,

leaving a thin film of the compound.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the

spectrometer. A background spectrum of the clean salt plate is typically run first and

subtracted from the sample spectrum. The spectrum is usually recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).
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Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated,

plotting ion abundance versus m/z.

Workflow for Spectral Cross-Referencing
The following diagram illustrates a logical workflow for identifying an unknown compound by

cross-referencing its spectral data with that of known structural analogs.

Data Acquisition

Analog Data Retrieval

Comparative Analysis

Structure Elucidation

Acquire NMR Data
(¹H, ¹³C)

Compare NMR Shifts
& Coupling Patterns

Acquire IR Data

Compare IR Frequencies
& Functional Groups

Acquire MS Data

Compare Molecular Ion
& Fragmentation

Search Spectral Databases
for Analogs

Retrieve Analog NMR Data Retrieve Analog IR Data Retrieve Analog MS Data

Propose Structure of Unknown

Confirm or Refine Structure

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7815631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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